
Mt KARI-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mt KARI-IN-5, also known as compound 6c, is a potent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI). This enzyme is crucial in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for anti-tuberculosis drug development. This compound has shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1.56 μM and low cytotoxicity (HEK IC50 > 64 μg/mL) .
準備方法
The synthesis of Mt KARI-IN-5 involves the development of (4-methoxyphenyl)carbamoyl (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogues. The synthetic route includes the reaction of 4-methoxyphenyl isocyanate with 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine under specific conditions to yield the desired compound . Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods.
化学反応の分析
Mt KARI-IN-5 undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Mt KARI-IN-5 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of ketol-acid reductoisomerase in Mycobacterium tuberculosis.
Biology: It helps in understanding the role of branched-chain amino acid biosynthesis in bacterial growth and survival.
Medicine: this compound is a potential lead compound for developing new anti-tuberculosis drugs, especially against drug-resistant strains.
Industry: The compound’s low cytotoxicity makes it a candidate for further development in pharmaceutical industries .
作用機序
Mt KARI-IN-5 exerts its effects by inhibiting the enzyme ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis. This enzyme is involved in the biosynthesis of branched-chain amino acids, which are essential for bacterial growth. By binding to the active site of KARI, this compound prevents the enzyme from catalyzing the conversion of 2-acetolactate to 2,3-dihydroxy-3-alkylbutyrate, thereby disrupting the biosynthesis pathway and inhibiting bacterial growth .
類似化合物との比較
Mt KARI-IN-5 is compared with other ketol-acid reductoisomerase inhibitors, such as compounds 14 and 16, which have inhibitory constant values of 3.71 μM and 3.06 μM, respectively . These compounds also show inhibitory activity against Mycobacterium tuberculosis but differ in their binding affinities and cytotoxicity profiles. This compound is unique due to its specific structure, which includes a 5-nitrothiophen-2-yl group and a 1,3,4-thiadiazol-2-yl moiety, contributing to its potent inhibitory activity and low cytotoxicity .
特性
分子式 |
C14H10N4O5S3 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
4-acetyl-N-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H10N4O5S3/c1-8(19)9-2-4-10(5-3-9)26(22,23)17-14-16-15-13(25-14)11-6-7-12(24-11)18(20)21/h2-7H,1H3,(H,16,17) |
InChIキー |
WFMFLZBQKIAQEH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
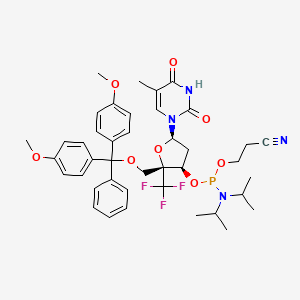
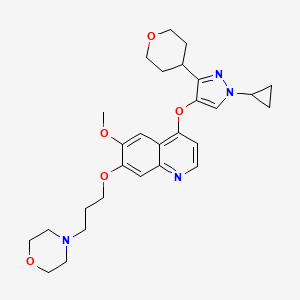
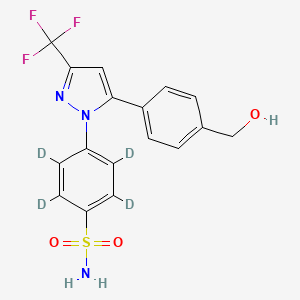
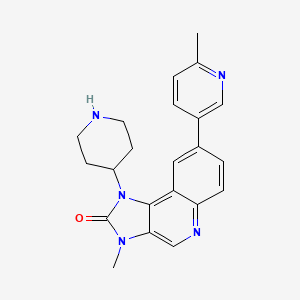
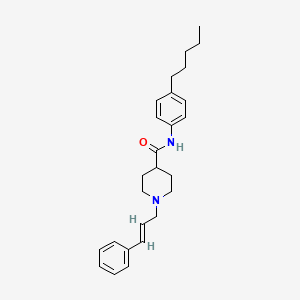
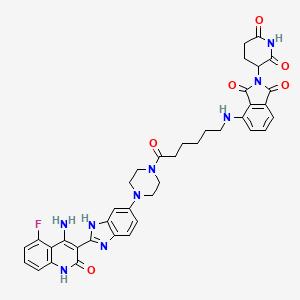
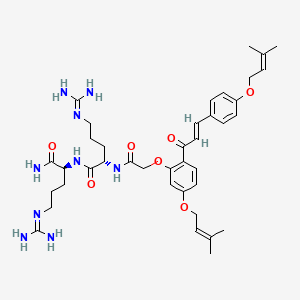
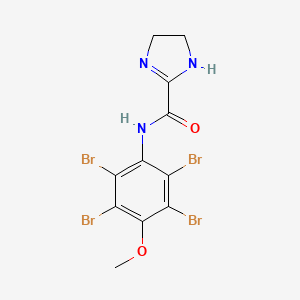

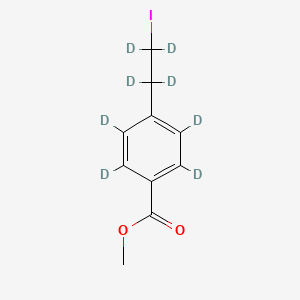
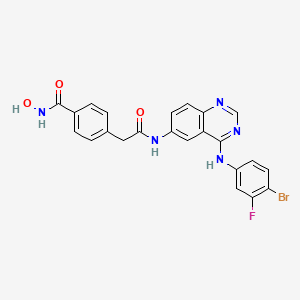
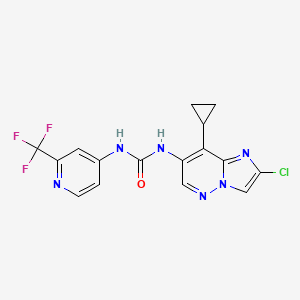
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
